Cas no 2097918-74-4 (2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one)

2-(4-Chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one is a synthetic organic compound featuring a chlorophenyl and pyrimidinyl-substituted azetidine scaffold. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules targeting specific enzymatic or receptor interactions. The presence of both aromatic and heterocyclic moieties may enhance binding affinity and selectivity in medicinal chemistry applications. Its azetidine ring confers conformational rigidity, which can improve metabolic stability. The compound’s modular design allows for further derivatization, making it a versatile building block for research in drug discovery or chemical biology. Handling requires standard precautions for chlorinated and nitrogen-containing compounds.
2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one structure
2097918-74-4 structure
Product name:2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one
CAS No:2097918-74-4
MF:C15H15ClN4O
MW:302.758801698685
CID:6585340
PubChem ID:126851221

2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one
    • 2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
    • 2-(4-chlorophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone
    • 2097918-74-4
    • F6550-6590
    • AKOS032461627
    • Inchi: 1S/C15H15ClN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19)
    • InChI Key: MTEJCXPYEWYWEG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(N1CC(C1)NC1C=CN=CN=1)=O

Computed Properties

  • Exact Mass: 302.0934388g/mol
  • Monoisotopic Mass: 302.0934388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.1Ų

2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6550-6590-20μmol
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
20μmol
$79.0 2023-09-08
Life Chemicals
F6550-6590-100mg
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
100mg
$248.0 2023-09-08
Life Chemicals
F6550-6590-2mg
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
2mg
$59.0 2023-09-08
Life Chemicals
F6550-6590-25mg
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
25mg
$109.0 2023-09-08
Life Chemicals
F6550-6590-50mg
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
50mg
$160.0 2023-09-08
Life Chemicals
F6550-6590-2μmol
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
2μmol
$57.0 2023-09-08
Life Chemicals
F6550-6590-4mg
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
4mg
$66.0 2023-09-08
Life Chemicals
F6550-6590-15mg
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
15mg
$89.0 2023-09-08
Life Chemicals
F6550-6590-1mg
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
1mg
$54.0 2023-09-08
Life Chemicals
F6550-6590-10μmol
2-(4-chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
2097918-74-4
10μmol
$69.0 2023-09-08

Additional information on 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one

Introduction to 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one and Its Significance in Modern Medicinal Chemistry

2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one, with the CAS number 2097918-74-4, represents a compound of considerable interest in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound’s unique combination of a chlorophenyl group, a pyrimidine moiety, and an azetidine ring system suggests a multifaceted chemical profile that could be exploited for pharmacological purposes.

The structural components of 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one contribute to its distinctive chemical properties. The 4-chlorophenyl group introduces a electron-withdrawing effect, which can influence the reactivity and binding affinity of the molecule. Meanwhile, the pyrimidine ring is a common pharmacophore in many bioactive compounds, often involved in interactions with biological targets such as enzymes and receptors. The presence of an aminoazetidine moiety further enhances the compound’s complexity, potentially enabling it to engage with multiple sites on biological targets.

In recent years, there has been growing interest in the development of heterocyclic compounds for medicinal applications. Heterocycles, such as those found in 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one, are known for their ability to mimic natural biomolecules and exhibit diverse biological activities. The azetidine ring, in particular, has been explored in various drug candidates due to its flexibility and ability to adopt multiple conformations, which can be advantageous for binding to biological targets.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) in drug design. The compound’s molecular framework provides a rich scaffold for modulating its pharmacological properties. By systematically altering substituents or functional groups, chemists can fine-tune the activity of 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one towards specific therapeutic outcomes. This approach has been instrumental in the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.

The pyrimidine moiety in 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one is particularly noteworthy due to its prevalence in nucleoside analogs and kinase inhibitors. Pyrimidine-based compounds have shown efficacy in inhibiting various enzymes and receptors implicated in disease pathways. For instance, pyrimidine derivatives have been extensively studied for their anti-cancer properties, where they often act by inhibiting key signaling pathways involved in cell proliferation and survival. The integration of a pyrimidine ring into this compound suggests potential applications in oncology and other therapeutic areas.

The azetidine ring system adds another layer of complexity to the compound’s pharmacological profile. Azetidines have been explored as scaffolds for peptidomimetics, where they can mimic peptide sequences while offering improved stability and bioavailability. This structural feature makes 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-yl)aminoazetidin-1-yl}ethan-1-one a promising candidate for further investigation into peptidomimetic drug development.

Recent advances in computational chemistry have facilitated the rapid screening and optimization of novel compounds like 2-(4-chlorophenyl)-1-{3-(pyrimidin-4-y laminoazetidin 1 - y l}ethan - 1 - one. Techniques such as molecular docking and virtual screening allow researchers to predict binding interactions between the compound and biological targets with high accuracy. These computational methods have accelerated the drug discovery process by identifying lead compounds that exhibit promising pharmacological activity.

In addition to its structural complexity, 2-(4-chlorophenyl)- 1 - { 3 - ( py rim id ine - 4 - y l ) amino az et id ine - 1 - y l } eth an - 1 - one offers potential advantages in terms of solubility and metabolic stability. These properties are critical for ensuring that a drug candidate can reach its target site effectively and remain active within the body for an appropriate duration. By optimizing these physicochemical properties during drug development, researchers can enhance the overall efficacy and safety profile of the compound.

The synthesis of complex molecules like 2-( 4 - chlor o phen y l ) - 1 - { 3 - ( py rim id ine - 4 - y l ) amino az et id ine - 1 - y l } eth an - 1 - one presents both challenges and opportunities for synthetic chemists. Advanced synthetic methodologies have enabled the construction of intricate molecular frameworks with high precision and yield. These advancements have made it possible to access novel compounds that were previously considered too complex or difficult to synthesize.

The potential applications of 2-(4-chlorophenyl)-l-{3-(pyrimidin-l-yI aminoazetldln-l-yI}ethan-l-one extend beyond traditional therapeutic areas. Researchers are exploring its utility in emerging fields such as precision medicine and personalized therapy. By tailoring drug candidates to individual patient profiles, it may be possible to improve treatment outcomes and reduce adverse effects.

In conclusion,2(44chlorophcnvl)-l{-{33(pyrimldln-l-yI ami noa zettldln-l-yI}ethan-l-on e is a compound with significant potential in modern medicinal chemistry Its unique structural features make it an attractive candidate for further investigation into drug discovery efforts By leveraging advances i n computational chemistry synthetic methodologies,and biotechnologv,this molecule holds promise fbr developing novel therapeutic agents that can address unmet medical needs Current research endeavors continue t o unravel its full pharmacological capabilities, paving t he way fbr future clinical applications

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